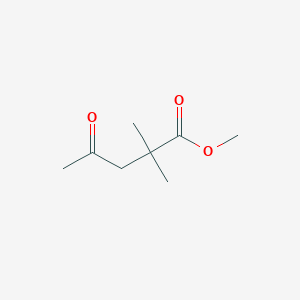
Methyl 2,2-dimethyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2,2-dimethyl-4-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2,2-dimethyl-4-oxopentanoic acid chloride with methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-dimethyl-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including solvents and plasticizers.
Mechanism of Action
The mechanism by which methyl 2,2-dimethyl-4-oxopentanoate exerts its effects depends on the specific reactions it undergoes. In general, its reactivity is influenced by the presence of the ester and ketone functional groups, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,2-dimethyl-4-oxopentanoate can be compared with other similar compounds, such as:
Methyl 4-oxopentanoate: Similar in structure but lacks the additional methyl groups.
Methyl 2-methyl-4-oxopentanoate: Has one less methyl group compared to this compound.
Methyl 3,3-dimethyl-4-oxopentanoate: The position of the methyl groups differs, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity patterns.
Properties
CAS No. |
66372-99-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-8(2,3)7(10)11-4/h5H2,1-4H3 |
InChI Key |
LHQVAKJKSNADQG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)C(=O)OC |
Canonical SMILES |
CC(=O)CC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















